molecular formula C20H20N2O3S B2740135 N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(1-phenylethyl)ethanediamide CAS No. 2034499-47-1

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2740135
CAS No.: 2034499-47-1
M. Wt: 368.45
InChI Key: APQZNNDRKPJACQ-UHFFFAOYSA-N
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Description

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(1-phenylethyl)ethanediamide is a diamide compound featuring an ethanediamide (NH-C(O)-C(O)-NH) core. Its structure includes two distinct substituents:

  • Thiophene-furan-ethyl moiety: A thiophene ring substituted at position 5 with a furan-3-yl group, connected via an ethyl linker to the ethanediamide core.
  • 1-Phenylethyl group: A chiral aromatic substituent (attached to the opposite end of the diamide core) that enhances lipophilicity.

While direct pharmacological data for this compound are unavailable in the provided evidence, analogs with thiophene, furan, or phenylethyl groups exhibit antibacterial, antiviral, or enzyme-inhibitory activities (e.g., ).

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-14(15-5-3-2-4-6-15)22-20(24)19(23)21-11-9-17-7-8-18(26-17)16-10-12-25-13-16/h2-8,10,12-14H,9,11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQZNNDRKPJACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(1-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through a series of reactions involving oxalamide formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce different oxalamide derivatives.

Scientific Research Applications

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(1-phenylethyl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound’s unique features are compared below with structurally related molecules from the literature:

Feature Target Compound Analog Compounds Key Differences Implications References
Core Structure Ethanediamide (NH-C(O)-C(O)-NH) Single amide (e.g., benzamides in , bis-thiophene carboxamides in ) Ethanediamide provides rigidity and dual hydrogen-bonding capacity vs. single amides or carboxamides. Enhanced conformational stability and potential for bidentate interactions with biological targets.
Thiophene Substituents 5-(furan-3-yl) on thiophen-2-yl 5-Bromo (), 5-(methylthio) (), or unsubstituted thiophene () Furan’s oxygen atom introduces polarity and hydrogen-bonding potential vs. bromo (electron-withdrawing) or methylthio (lipophilic) groups. May improve solubility or target binding compared to non-polar substituents.
Linker Groups Ethyl group between thiophene and diamide Oxoethyl (C=O-CH2-) in quinolone derivatives (), pentane-diyl in bis-carboxamides () Ethyl provides flexibility; oxoethyl introduces a carbonyl for dipole interactions, while pentane-diyl extends spatial separation. Shorter linkers (e.g., ethyl) may optimize steric fit in enzyme active sites compared to longer chains.
Aromatic Moieties 1-Phenylethyl (chiral center) 3-Methoxybenzyl (), unsubstituted phenyl (), or thiophen-2-yl ethyl () Chiral phenylethyl may enhance stereoselective binding vs. planar methoxybenzyl or simpler phenyl groups. Improved target specificity or pharmacokinetic properties due to chirality and lipophilicity.

Research Findings from Analogs

Thiophene-Furan Synergy : Compounds combining thiophene and furan (e.g., SARS-CoV-2 PLpro inhibitors in ) demonstrate enhanced binding via heterocyclic π-π stacking and polar interactions. The target’s furan-thiophene motif may similarly optimize interactions with aromatic enzyme pockets.

Phenylethyl Groups : Phenylethyl-substituted benzamides () exhibit improved membrane permeability due to lipophilicity, suggesting the target compound may share favorable bioavailability.

Diamide vs.

Biological Activity

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(1-phenylethyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure combining furan, thiophene, and ethyl groups, which may contribute to its biological activity. The molecular formula is C16H17N3O2S2C_{16}H_{17}N_{3}O_{2}S_{2}, with a molecular weight of 347.5 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₇N₃O₂S₂
Molecular Weight347.5 g/mol
CAS Number2034254-77-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Intermediates : The initial steps involve the preparation of furan-thiophene intermediates through reactions such as Friedel-Crafts acylation.
  • Coupling Reactions : These intermediates are then coupled using palladium-catalyzed cross-coupling techniques.
  • Final Cyclization : The final product is obtained through cyclization reactions under controlled conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity

Studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, it showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Anti-inflammatory Effects

Research has also suggested that the compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
  • Cancer Cell Apoptosis : In a study conducted by Zhang et al., the compound was shown to reduce cell viability in MCF-7 cells by 50% at a concentration of 10 µM after 48 hours of treatment .
  • Inflammatory Response Inhibition : Research highlighted in Phytotherapy Research indicated that treatment with the compound led to a significant decrease in edema in an animal model of inflammation, suggesting its potential therapeutic application in inflammatory diseases .

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in the biosynthesis pathways of bacteria and cancer cells.
  • Receptor Modulation : It could modulate receptor activity related to inflammation and apoptosis pathways.

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